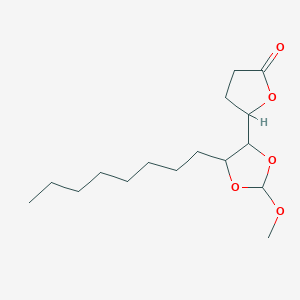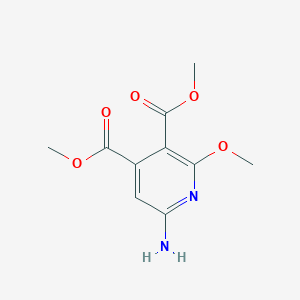![molecular formula C14H8BF7 B12560851 Fluorobis[3-(trifluoromethyl)phenyl]borane CAS No. 144364-26-1](/img/structure/B12560851.png)
Fluorobis[3-(trifluoromethyl)phenyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorobis[3-(trifluoromethyl)phenyl]borane is a boron-containing compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is bonded to a boron atom. The presence of these electronegative groups imparts distinct reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorobis[3-(trifluoromethyl)phenyl]borane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with organometallic reagents containing trifluoromethyl groups. For example, the reaction of boron trifluoride with 3-(trifluoromethyl)phenyl lithium in an inert atmosphere can yield the desired compound. The reaction typically requires low temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorobis[3-(trifluoromethyl)phenyl]borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives. These products have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Fluorobis[3-(trifluoromethyl)phenyl]borane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Fluorobis[3-(trifluoromethyl)phenyl]borane exerts its effects involves its ability to act as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from Lewis bases, facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis, where the compound can activate substrates and promote reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in catalysis.
Tris(3,5-bis(trifluoromethyl)phenyl)borane: Exhibits similar reactivity but with different steric and electronic properties.
Uniqueness
Fluorobis[3-(trifluoromethyl)phenyl]borane is unique due to the specific arrangement of fluorine and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong Lewis acids with specific electronic characteristics .
Eigenschaften
CAS-Nummer |
144364-26-1 |
|---|---|
Molekularformel |
C14H8BF7 |
Molekulargewicht |
320.01 g/mol |
IUPAC-Name |
fluoro-bis[3-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C14H8BF7/c16-13(17,18)9-3-1-5-11(7-9)15(22)12-6-2-4-10(8-12)14(19,20)21/h1-8H |
InChI-Schlüssel |
QXFDAWGAJCRTNC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(C2=CC(=CC=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
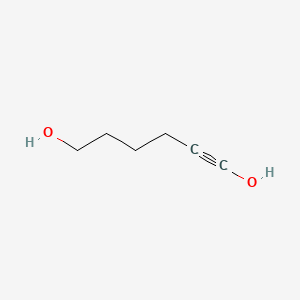
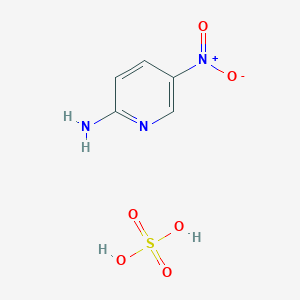
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

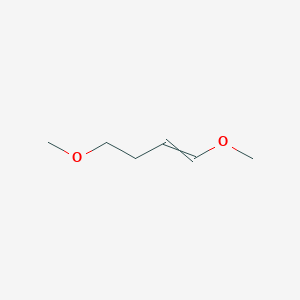
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
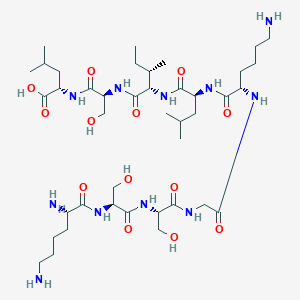
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
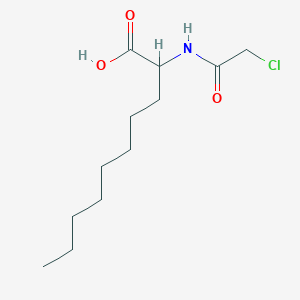
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
